Cas no 2138142-58-0 (2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)-)

2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)-, is a specialized organic compound featuring a propynoic acid moiety linked to a hexahydro-1H-1,4-diazepine ring. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmacologically active intermediates or heterocyclic derivatives. The presence of both alkyne and cyclic amine functionalities enhances its utility in click chemistry and as a building block for complex molecular architectures. Its stability and compatibility with various reaction conditions further underscore its versatility in organic synthesis. Researchers may find it particularly useful for designing novel compounds with tailored biological or material properties.
2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)- structure
2138142-58-0 structure
Product Name:2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)-
CAS No:2138142-58-0
MF:C8H12N2O2
MW:168.193081855774
CID:5299509
Update Time:2025-05-19

2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)-
    • Inchi: 1S/C8H12N2O2/c11-8(12)3-2-7-6-9-4-1-5-10-7/h7,9-10H,1,4-6H2,(H,11,12)
    • InChI Key: SMELRZWHYUNZEK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C#CC1CNCCCN1

2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)- Pricemore >>

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Additional information on 2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl)-

Introduction to 2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl) and Its Significance in Modern Chemical Research

2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl), with the CAS number 2138142-58-0, represents a compound of considerable interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its propynoic acid moiety linked to a hexahydro-1H-1,4-diazepine scaffold, has garnered attention due to its unique structural features and potential biological activities. The combination of a terminal alkyne group and a bicyclic azepine ring system presents a versatile platform for further chemical manipulation and functionalization, making it a valuable intermediate in the development of novel therapeutic agents.

The hexahydro-1H-1,4-diazepin-2-yl substituent in this compound contributes to its complex three-dimensional structure, which can influence both its physicochemical properties and its interactions with biological targets. Such structural motifs are often explored in medicinal chemistry due to their ability to mimic natural product scaffolds or to occupy specific binding pockets in enzymes and receptors. The presence of the propynoic acid group further enhances the compound's reactivity, allowing for diverse chemical transformations such as esterification, amidation, or coupling reactions via click chemistry methodologies.

In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects. The diazepine core is a well-known pharmacophore in this context, with compounds like benzodiazepines being widely used for their anxiolytic properties. However, non-benzodiazepine analogs have been sought to avoid certain side effects associated with benzodiazepines. The compound 2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl) represents a potential lead compound in this area, as modifications to the diazepine ring can fine-tune its pharmacological profile.

One of the most compelling aspects of this molecule is its potential as a building block for more complex scaffolds. The alkyne functionality can be selectively reacted with various nucleophiles using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This allows for the introduction of aryl or heteroaryl groups at various positions along the molecular framework. Additionally, the carboxylic acid group can be esterified or amidated to enhance solubility or to introduce additional pharmacophoric elements. Such modifications are crucial in drug discovery pipelines where lead optimization often involves iterative rounds of structure-activity relationship (SAR) studies.

The synthesis of 2-Propynoic acid, 3-(hexahydro-1H-1,4-diazepin-2-yl) presents an interesting challenge due to the complexity of the diazepine ring system. Traditional approaches often involve multi-step sequences starting from readily available precursors such as cyclohexanone or cyclohexanol derivatives. Cyclization reactions under acidic or basic conditions can form the six-membered ring system, followed by functionalization at the 2-position and subsequent introduction of the propynoic acid moiety. Advances in catalytic methods have also enabled more efficient routes to diazepines through transition-metal-catalyzed cyclizations or intramolecular condensations.

In terms of biological activity, preliminary studies on related compounds suggest that modifications at different positions on the diazepine ring can significantly impact receptor binding affinity and selectivity. For instance, substitution at the 5-position is known to enhance GABAergic activity, which is relevant for anxiolytic effects. Similarly, functionalization at other positions might modulate interactions with other neurotransmitter systems such as serotonin or dopamine pathways. Given these possibilities, 2-propynoic acid, 3-(hexahydro-1H - 1 , 4 - diazepin - 2 - yl) could serve as a versatile scaffold for exploring new therapeutic strategies.

The compound's potential extends beyond pharmaceutical applications; it also holds promise in materials science and agrochemical research. For example, hexahydro - 1 H - 1 , 4 - diazepin - 2 - yl derivatives have been explored as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. These metal complexes can exhibit unique catalytic properties or luminescent characteristics that are useful in various technological applications. Furthermore, propynoic acid derivatives are known for their role as intermediates in synthesizing polymers and specialty chemicals.

The use of computational methods has become increasingly important in studying molecules like 2-propynoic acid, 3-(hexahydro - 1 H - 1 , 4 - diazepin - 2 - yl) . Molecular modeling techniques allow researchers to predict binding affinities, calculate pharmacokinetic parameters, and visualize potential interactions with biological targets before conducting expensive wet-lab experiments. This approach not only accelerates lead optimization but also helps in understanding structure-function relationships at a molecular level. High-throughput virtual screening (HTVS) campaigns have been particularly effective in identifying promising candidates from large libraries of compounds based on their predicted binding scores.

Recent advancements in synthetic methodologies have also contributed to making complex molecules more accessible for research purposes. Flow chemistry techniques offer advantages such as improved reaction control, scalability, and reduced solvent consumption compared to traditional batch processing methods. Continuous flow synthesis has been successfully applied to construct intricate heterocyclic systems like diazepines efficiently and safely under mild conditions that preserve functional group integrity throughout multi-step sequences.

The role of CAS no2138142 -58 -0 as an identifier ensures accurate documentation classification, and regulatory compliance throughout its lifecycle from synthesis through commercial distribution . Regulatory agencies require precise chemical identification when evaluating new drug candidates or chemical products due to safety concerns associated with impurities or unintended byproducts during manufacturing processes . Accurate CAS numbering facilitates proper storage handling disposal ensuring environmental public safety standards are maintained throughout supply chain operations involving these compounds . p > < p > As research continues into novel pharmacological agents bioactive molecules , compounds like two-propynoic acid, three-hexahydro – one H – one four – diazepin – two – yl will remain important tools for medicinal chemists seeking innovative solutions for treating human diseases . Their unique structural features offer numerous possibilities for further exploration through both experimental synthetic approaches computational modeling studies providing deeper insights into molecular recognition mechanisms between small molecules biological macromolecules . p > < p > The interdisciplinary nature of modern chemical research underscores how fundamental building blocks such as these contribute not only directly advancing healthcare but also enabling progress across multiple scientific domains including materials engineering agrochemistry environmental science . By leveraging existing knowledge while embracing new technologies scientists continue push boundaries understanding matter life interactions ultimately leading development better world tomorrow . p >

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